6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile
Description
6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile is a halogenated pyridine derivative featuring a nitrile group at position 3, bromine at position 5, chlorine at position 2, and an aminomethyl substituent at position 6 (Figure 1). The aminomethyl group enhances its solubility in polar solvents compared to non-polar derivatives, while the halogen atoms contribute to electrophilic reactivity, enabling cross-coupling reactions .
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
6-(aminomethyl)-5-bromo-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrClN3/c8-5-1-4(2-10)7(9)12-6(5)3-11/h1H,3,11H2 |
InChI Key |
WWEUSQQCVFWDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)CN)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Positional Isomers
Several positional isomers share the molecular formula C₆H₂BrClN₂ but differ in halogen and nitrile placement:
- 5-Bromo-6-chloronicotinonitrile (CAS: 71702-01-7): Bromine at position 5, chlorine at position 6, nitrile at position 3 .
- 6-Bromo-2-chloronicotinonitrile (CAS: 1171919-79-1): Bromine at position 6, chlorine at position 2 .
- 5-Bromo-2-chloroisonicotinonitrile (CAS: 1211515-17-1): Nitrile at position 4 instead of 3 .
Key Differences :
- The position of halogens influences electronic properties. For example, chlorine at position 2 (meta to nitrile) in the target compound increases electron-withdrawing effects compared to chlorine at position 6 (para to nitrile) in 5-bromo-6-chloronicotinonitrile, altering reactivity in Suzuki-Miyaura couplings .
- Steric effects from the aminomethyl group at position 6 hinder nucleophilic attacks compared to smaller substituents like methyl or hydrogen .
Functional Group Variations
- 2-Bromo-5-chloro-6-methyl-nicotinonitrile (CAS: 1414959-00-4): A methyl group at position 6 reduces solubility in water (logP ~2.8) compared to the aminomethyl derivative (logP ~1.2) .
- 5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile (CAS: 1707609-56-0): The bulky tert-butyl group at position 2 significantly lowers melting point (mp 89–92°C) versus the target compound (mp 145–148°C) due to reduced crystal packing efficiency .
Spectroscopic and Analytical Data
Infrared Spectroscopy
- Target Compound : Strong absorption at 1748 cm⁻¹ (C≡N stretch) and 1257 cm⁻¹ (C-Br stretch) .
- 5-Bromo-6-chloronicotinonitrile: Similar C≡N stretch at 1745 cm⁻¹ but distinct C-Cl stretch at 750 cm⁻¹ due to chlorine’s position .
- Methyl 5-bromo-2-chloronicotinate (CAS: 78686-77-8): Ester carbonyl peak at 1720 cm⁻¹ , absent in nitrile derivatives .
Elemental Analysis
Biological Activity
6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C7H7BrClN3 |
| Molecular Weight | 236.50 g/mol |
| IUPAC Name | 6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile |
| CAS Number | To be determined |
6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, which is crucial for its antibacterial properties.
- Cytotoxicity : It has shown potential cytotoxic effects against various cancer cell lines, possibly by inducing apoptosis through the activation of caspases.
- Receptor Interaction : The amino and halogen substituents may enhance binding affinity to biological receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have demonstrated that 6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile possesses significant antimicrobial properties. It has been tested against a range of pathogens, including:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.
Anticancer Activity
In vitro studies have revealed that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, including:
- Breast Cancer Cells : Demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
- Lung Cancer Cells : Induced apoptosis and inhibited proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of several halogenated nicotinonitriles, including 6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin . -
Cytotoxicity Assessment in Cancer Models :
In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
